4-Methylbenzylsulfonyl chloride
Overview
Description
4-Methylbenzylsulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancing Detection of Estrogens in Biological Fluids : This compound has been used to improve the detection of estrogens in biological fluids. It reacts rapidly and quantitatively with estrogens, enhancing detection responses significantly. This is useful for diagnosing fetoplacental function using small samples with simple pretreatment (Higashi et al., 2006).
Activating Hydroxyl Groups of Polymeric Carriers : It serves as an excellent activating agent for covalent attachment of biologicals to various solid supports. This reagent rapidly reacts with primary or secondary hydroxyl groups, forming useful leaving groups for further reactions (Chang et al., 1992).
Synthesis of Benzene Derivatives : The compound is pivotal in synthesizing benzene derivatives like 4-(methylsulfonyl)benzoic acid. This synthesis is environmentally friendly and suitable for large-scale production, with a high yield and purity of the product (Yin, 2002).
Antibacterial Agents : It has been used in synthesizing sulfonamides, which demonstrate potent antibacterial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness as antibacterial agents (Abbasi et al., 2015).
Solid-Phase Synthesis Applications : The compound is used in solid-phase synthesis, particularly in preparing benzenesulfonamides from immobilized primary amines. These intermediates are then used in various chemical transformations (Fülöpová & Soural, 2015).
Eco-friendly Synthesis : It also plays a role in eco-friendly synthesis processes. For instance, it has been used in synthesizing N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide, an approach that avoids waste water pollution and employs environmentally friendly catalysts (Zhou Zeng-yong, 2008).
Synthesis of Dyes : 4-Methylbenzylsulfonyl chloride is used in the synthesis of dyes, such as N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide, which shows good exhaustion and fastness in dyeing processes (Gao Kun-yu, 2009).
Safety and Hazards
4-Methylbenzylsulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
4-Methylbenzylsulfonyl chloride is a chemical compound with the linear formula H3CC6H4CH2SO2Cl
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, presence of nucleophiles, and temperature . It’s also sensitive to moisture .
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl chlorides, such as 4-Methylbenzylsulfonyl chloride, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Molecular Mechanism
It is known that sulfonyl chlorides can react with amines to form sulfonamides . This reaction could potentially influence various biochemical processes, depending on the specific amines involved.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 76-80 °C .
Properties
IUPAC Name |
(4-methylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALKUHLLMWYIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383293 | |
Record name | (4-Methylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-59-1 | |
Record name | (4-Methylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.